Cas no 301226-07-3 (N-Cyclopentyl-4-nitrobenzamide)
N-Cyclopentyl-4-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-cyclopentyl-4-nitrobenzamide
- Benzamide, N-cyclopentyl-4-nitro-
- N-Cyclopentyl-4-nitrobenzamide
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- Inchi: 1S/C12H14N2O3/c15-12(13-10-3-1-2-4-10)9-5-7-11(8-6-9)14(16)17/h5-8,10H,1-4H2,(H,13,15)
- InChI Key: VXQCTWJVIDLLNJ-UHFFFAOYSA-N
- SMILES: C(NC1CCCC1)(=O)C1=CC=C([N+]([O-])=O)C=C1
N-Cyclopentyl-4-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398712-1g |
N-cyclopentyl-4-nitrobenzamide |
301226-07-3 | 95% | 1g |
¥4524.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398712-5g |
N-cyclopentyl-4-nitrobenzamide |
301226-07-3 | 95% | 5g |
¥11232.00 | 2024-08-02 |
N-Cyclopentyl-4-nitrobenzamide Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on N-Cyclopentyl-4-nitrobenzamide
N-Cyclopentyl-4-Nitrobenzamide: A Comprehensive Overview
N-Cyclopentyl-4-nitrobenzamide, also known by its CAS number 301226-07-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopentyl group with a nitrobenzamide moiety. The cyclopentyl group contributes to the compound's stability and lipophilicity, while the nitrobenzamide moiety imparts specific reactivity and bioactivity. Recent studies have highlighted its potential applications in drug design and materials science, making it a focal point for researchers worldwide.
The synthesis of N-Cyclopentyl-4-nitrobenzamide involves a multi-step process that typically begins with the preparation of 4-nitrobenzoic acid. This intermediate is then converted into its corresponding acid chloride using thionyl chloride, followed by reaction with cyclopentylamine to form the final product. The reaction conditions, including temperature and solvent selection, play a crucial role in ensuring high yields and purity of the compound. Researchers have explored various optimization techniques, such as catalysts and reaction time adjustments, to enhance the efficiency of this synthesis pathway.
One of the most intriguing aspects of N-Cyclopentyl-4-nitrobenzamide is its bioactivity. Recent studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel therapeutic agents. In particular, its ability to inhibit key enzymes involved in inflammatory pathways has garnered significant attention. Additionally, the compound has shown potential as a lead molecule in the design of drugs targeting neurodegenerative diseases, such as Alzheimer's and Parkinson's.
The structural versatility of N-Cyclopentyl-4-nitrobenzamide allows for further functionalization, enabling researchers to explore its applications in diverse fields. For instance, modifications to the cyclopentyl group or the nitrobenzamide moiety can significantly alter the compound's physicochemical properties, paving the way for tailored applications in drug delivery systems or advanced materials. Recent advancements in computational chemistry have also facilitated the prediction of this compound's interactions with biological targets, further accelerating its development as a therapeutic agent.
In terms of industrial applications, N-Cyclopentyl-4-nitrobenzamide has been investigated for its potential use as an additive in polymer composites. Its ability to enhance mechanical properties and thermal stability makes it a valuable component in high-performance materials. Furthermore, its compatibility with various polymer matrices has been extensively studied, leading to promising results in industries such as aerospace and automotive manufacturing.
From an environmental perspective, understanding the degradation pathways of N-Cyclopentyl-4-nitrobenzamide is crucial for assessing its ecological impact. Recent research has focused on identifying microbial communities capable of metabolizing this compound under different environmental conditions. These studies have provided valuable insights into its biodegradability and potential risks to ecosystems.
In conclusion, N-Cyclopentyl-4-nitrobenzamide (CAS No. 301226-07-3) stands out as a multifaceted compound with vast potential across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a key player in both academic research and industrial innovation. As ongoing investigations continue to uncover new facets of this compound's properties and uses, its role in shaping future technologies and therapeutic solutions is likely to grow even further.
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